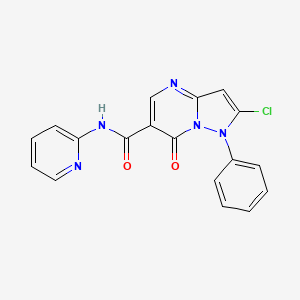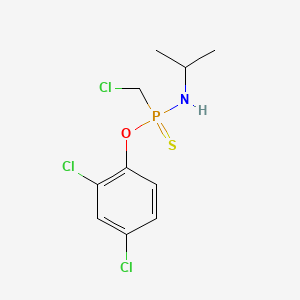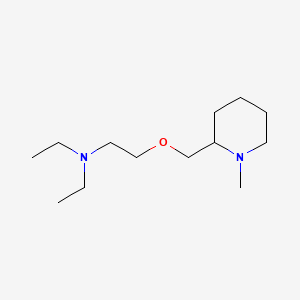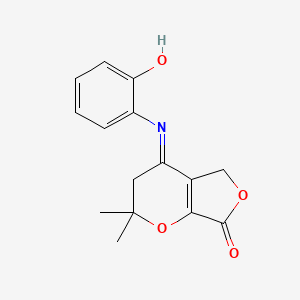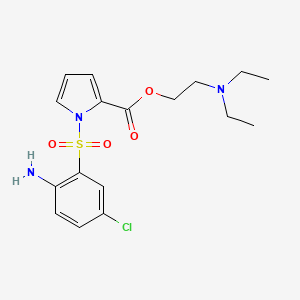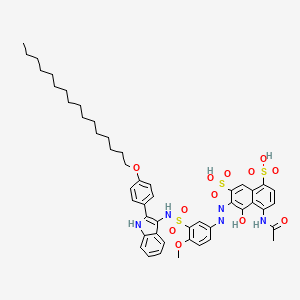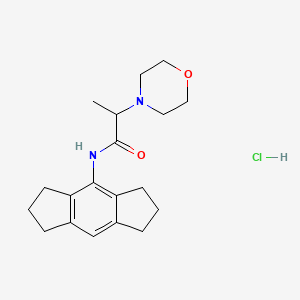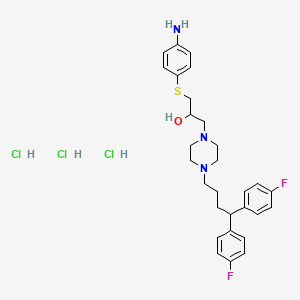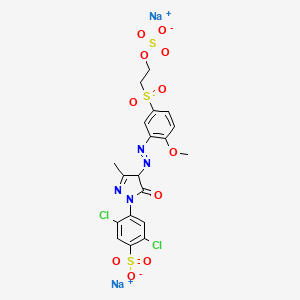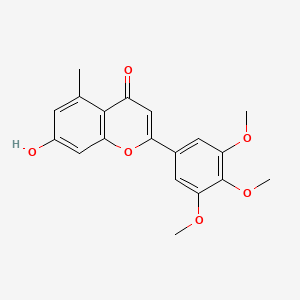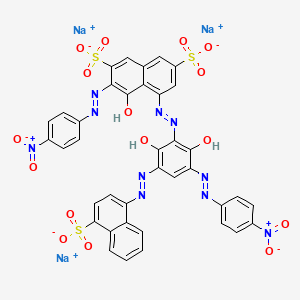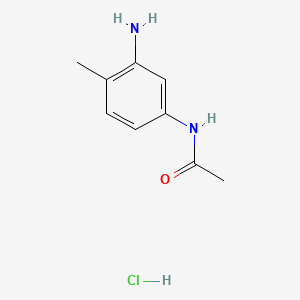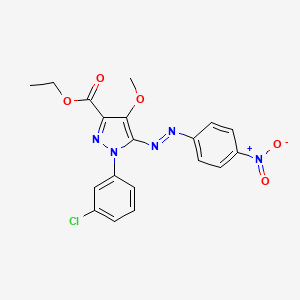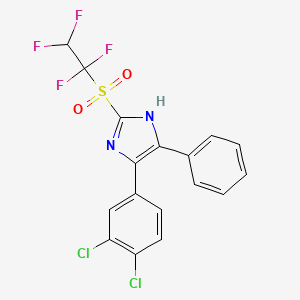
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the dichlorophenyl and phenyl groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.
Attachment of the tetrafluoroethylsulfonyl group: This step may involve the reaction of the imidazole intermediate with tetrafluoroethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.
Applications De Recherche Scientifique
3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: The parent compound of the imidazole class, known for its antifungal properties.
Clotrimazole: An imidazole derivative used as an antifungal medication.
Ketoconazole: Another imidazole derivative with antifungal activity.
Uniqueness
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole is unique due to the presence of the tetrafluoroethylsulfonyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Propriétés
Numéro CAS |
73919-14-9 |
|---|---|
Formule moléculaire |
C17H10Cl2F4N2O2S |
Poids moléculaire |
453.2 g/mol |
Nom IUPAC |
4-(3,4-dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C17H10Cl2F4N2O2S/c18-11-7-6-10(8-12(11)19)14-13(9-4-2-1-3-5-9)24-16(25-14)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25) |
Clé InChI |
NPLCWYRFONYLOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


